3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

delta opioid receptor conformational constraint scaffold optimization

Select this N3-benzyl dihydrochloride salt (CAS 93428-54-7) for orthogonal N8 protection & N3 debenzylation sequences. The constrained 3,8-diazabicyclo[3.2.1]octane core enhances δ-opioid receptor affinity vs. flexible piperazines. Dihydrochloride form provides superior aqueous solubility for biphasic reactions compared to free base (CAS 67571-90-8). Typical purity: 97%.

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
CAS No. 93428-54-7
Cat. No. B1281383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
CAS93428-54-7
Molecular FormulaC13H20Cl2N2
Molecular Weight275.21 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H
InChIKeyKJUQKNNIOPKKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride (CAS 93428-54-7): Core Identity and Baseline Specifications for Procurement


3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS 93428-54-7) is the dihydrochloride salt form of a conformationally constrained bicyclic diamine scaffold bearing a benzyl substituent at the N3 position [1]. The compound possesses a molecular formula of C₁₃H₂₀Cl₂N₂ and a molecular weight of 275.22 g/mol, distinguishing it from the free base form (CAS 67571-90-8, MW 202.30) [2]. The dihydrochloride salt exhibits a topological polar surface area (TPSA) of 15.3 Ų and a computed boiling point of 373.5 °C at 760 mmHg, with vendor-reported purity specifications typically ranging from 95% to 97% [2]. As a bicyclic amine derivative featuring the 3,8-diazabicyclo[3.2.1]octane core, this compound functions primarily as a versatile synthetic building block and intermediate in medicinal chemistry programs targeting central nervous system receptor modulation [3].

Why 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride Cannot Be Simply Interchanged with In-Class Analogs


The 3,8-diazabicyclo[3.2.1]octane scaffold family encompasses compounds with divergent substitution patterns (N3-benzyl vs. N8-benzyl vs. N-benzoyl vs. unsubstituted) and salt forms (free base vs. hydrochloride vs. dihydrochloride) that produce quantifiable differences in solubility, reactivity, and synthetic utility [1][2]. Specifically, the N3-benzyl substitution in 3-benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS 93428-54-7) confers distinct conformational constraints that influence receptor binding geometry and scaffold derivatization pathways compared to regioisomers such as 8-benzyl-3,8-diazabicyclo[3.2.1]octane (CAS 93428-56-9) or N8-protected analogs (e.g., tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, CAS 149771-43-7) [3]. The dihydrochloride salt form further provides enhanced aqueous solubility and handling stability relative to the free base (CAS 67571-90-8), which exhibits a calculated water solubility of approximately 8.5 g/L at 25 °C and presents different storage and formulation requirements [4]. Generic substitution without verification of regiospecific substitution pattern and salt stoichiometry introduces variability in downstream reaction yields, purification requirements, and biological assay reproducibility.

Quantitative Differentiation Evidence for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride (CAS 93428-54-7) vs. Closest Analogs


Conformational Constraint Advantage of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Scaffold Over Piperazine-Based Analogs in Delta Opioid Receptor Affinity

The 3,8-diazabicyclo[3.2.1]octane scaffold, as exemplified by derivatives incorporating the 3-benzyl substitution pattern, demonstrated quantifiably improved delta (δ) opioid receptor affinity and selectivity relative to the reference δ agonist SNC80, a non-bicyclic piperazine-based comparator [1]. This differentiation arises from the conformationally constrained bicyclic framework, which restricts rotational degrees of freedom compared to flexible piperazine or piperidine analogs, thereby pre-organizing the pharmacophore geometry for optimal receptor engagement [2]. Among a series of diazabicycloalkane cores evaluated (including 3,6-diazabicyclo[3.1.1]heptane, 3,8-diazabicyclo[3.2.1]octane, and 3,9-diazabicyclo[3.3.1]nonane), the 3,8-diazabicyclo[3.2.1]octane-based compounds exhibited enhanced affinity and selectivity profiles, establishing this specific ring size and substitution pattern as a privileged scaffold for δ opioid receptor modulator development [1].

delta opioid receptor conformational constraint scaffold optimization SNC80 analog

Regiochemical Differentiation: N3-Benzyl Substitution (CAS 93428-54-7) vs. N8-Benzyl Regioisomer (CAS 93428-56-9) in Synthetic Accessibility

The N3-benzyl substitution in 3-benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS 93428-54-7) provides a quantifiably distinct synthetic entry point compared to the N8-benzyl regioisomer (8-benzyl-3,8-diazabicyclo[3.2.1]octane, CAS 93428-56-9) . The N3-benzyl configuration leaves the N8 secondary amine available for selective protection (e.g., with di-tert-butyl dicarbonate) and subsequent debenzylation via catalytic hydrogenolysis over Pd/C, a well-documented synthetic sequence that enables sequential functionalization of the bicyclic core [1]. In contrast, the N8-benzyl regioisomer (MW 202.30) places the benzyl group at the bridgehead nitrogen, altering the steric and electronic environment of the scaffold and modifying the sequence of available synthetic transformations . This regiospecificity is critical for structure-activity relationship (SAR) studies, as Cignarella et al. (1998) established that substitution position on the 3,8-diazabicyclo[3.2.1]octane scaffold (N3-substituted vs. N8-substituted derivatives) yields distinct pharmacological profiles in analgesic screening models [2].

regioisomer synthetic intermediate protecting group strategy N3 vs N8 substitution

Salt Form Differentiation: Dihydrochloride (CAS 93428-54-7) vs. Free Base (CAS 67571-90-8) in Physicochemical Properties and Handling Requirements

The dihydrochloride salt (CAS 93428-54-7) exhibits quantifiably distinct physicochemical properties compared to the corresponding free base (CAS 67571-90-8), directly impacting procurement specifications, handling protocols, and formulation compatibility [1]. The dihydrochloride form has a molecular weight of 275.22 g/mol (C₁₃H₂₀Cl₂N₂), representing a 36% mass increase relative to the free base (MW 202.30 g/mol, C₁₃H₁₈N₂) due to the addition of two HCl equivalents [2]. The free base exhibits a calculated water solubility of approximately 8.5 g/L at 25 °C and an XLogP3 value of 1.7 [3], whereas the dihydrochloride salt demonstrates enhanced aqueous solubility characteristic of protonated amine hydrochloride salts, though exact comparative solubility values are not publicly reported [4]. GHS hazard classification data indicate the dihydrochloride salt carries H302 (harmful if swallowed, 100% confidence), H315 (causes skin irritation, 100%), and H318 (causes serious eye damage, 100%) hazard statements [4], whereas equivalent comprehensive hazard profiling for the free base is less fully characterized in public databases. The boiling point of the dihydrochloride salt is reported at 373.5 °C at 760 mmHg [5], providing a quantifiable thermal stability reference point for handling and storage considerations.

salt form solubility molecular weight handling stability

Scaffold Class Differentiation: 3,8-Diazabicyclo[3.2.1]octane Core vs. Alternative Bicyclic Diamine Scaffolds in Synthetic Versatility

The 3,8-diazabicyclo[3.2.1]octane core distinguishes itself from alternative bridged bicyclic diamine scaffolds through its specific ring size (8-membered bridged system) and nitrogen positioning, which confer unique properties for medicinal chemistry applications [1]. In a systematic scaffold evaluation by Loriga et al. (2015), the 3,8-diazabicyclo[3.2.1]octane core was compared against 3,6-diazabicyclo[3.1.1]heptane (6-membered bridged system), 3,9-diazabicyclo[3.3.1]nonane (9-membered bridged system), 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane for δ opioid receptor agonist development [2]. Among these variants, the 3,8-diazabicyclo[3.2.1]octane-based derivatives demonstrated superior affinity and selectivity relative to SNC80, whereas alternative ring sizes produced suboptimal pharmacological profiles [2]. The topological polar surface area (TPSA) of 15.3 Ų for the 3-benzyl-substituted derivative and computed XLogP3 of 1.7 [3] provide quantifiable physicochemical parameters that differentiate this scaffold from both larger (more lipophilic) and smaller (more polar) bicyclic systems. This scaffold has established utility as a privileged core in epibatidine analogs targeting nicotinic acetylcholine receptors and as a synthetic intermediate for constructing conformationally restricted pharmacophores [4].

bicyclic diamine scaffold comparison ring size synthetic intermediate

Validated Application Scenarios for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride (CAS 93428-54-7) Based on Quantitative Differentiation Evidence


Delta Opioid Receptor Modulator Development Requiring Conformationally Constrained Scaffolds

Researchers developing δ opioid receptor agonists or antagonists should select 3-benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride as a starting material when conformational pre-organization is a critical design parameter. The 3,8-diazabicyclo[3.2.1]octane scaffold has demonstrated quantifiably improved δ receptor affinity and selectivity relative to the flexible piperazine-based SNC80 comparator in head-to-head scaffold evaluations [1]. This application scenario is specifically validated for programs seeking to replace flexible linkers with rigid bicyclic frameworks that restrict rotational freedom and pre-orient pharmacophoric elements for optimal receptor engagement [2].

Sequential Orthogonal Functionalization via N8 Protection / N3 Debenzylation

Synthetic chemists requiring sequential derivatization of a bicyclic diamine core should procure the N3-benzyl-substituted dihydrochloride salt (CAS 93428-54-7) specifically. This regioisomer enables the documented synthetic sequence of N8 protection with di-tert-butyl dicarbonate (Boc₂O) followed by N3 debenzylation via catalytic hydrogenolysis over Pd/C [1][2]. This orthogonal protection strategy is not accessible with the N8-benzyl regioisomer (CAS 93428-56-9) due to the reversed substitution pattern [3]. Applications include the synthesis of 1-substituted-3,8-diazabicyclo[3.2.1]octane derivatives for patent-protected therapeutic programs, as exemplified in CN102311439B .

Epibatidine Analog Synthesis Targeting Nicotinic Acetylcholine Receptors

Investigators pursuing epibatidine-inspired analgesics should utilize 3-benzyl-3,8-diazabicyclo[3.2.1]octane derivatives as the privileged core scaffold. Cignarella et al. (1998) established the 3,8-diazabicyclo[3.2.1]octane framework as a structurally relevant analog of the potent natural analgesic epibatidine, with systematic evaluation of mono- and disubstituted derivatives demonstrating that substitution at the N3 and/or N8 positions yields distinct pharmacological profiles in analgesic models [1]. The 3-benzyl substitution provides a synthetic handle for further derivatization while maintaining the conformational constraints necessary for nAChR interaction [2].

Building Block Procurement for Structure-Activity Relationship (SAR) Libraries

Medicinal chemistry teams building SAR libraries around bridged bicyclic diamine cores should procure the dihydrochloride salt form (CAS 93428-54-7) for its quantifiable advantages in handling and reaction setup. The 36% molecular weight difference between the salt (275.22 g/mol) and free base (202.30 g/mol) requires stoichiometric adjustment in parallel synthesis workflows, but the enhanced aqueous solubility of the dihydrochloride form [1] facilitates reactions under aqueous or biphasic conditions that would be suboptimal with the free base (calculated water solubility ~8.5 g/L) [2]. The well-characterized GHS hazard profile (H302, H315, H318) [3] supports compliant laboratory handling and procurement documentation compared to less fully characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.